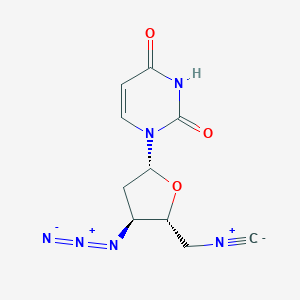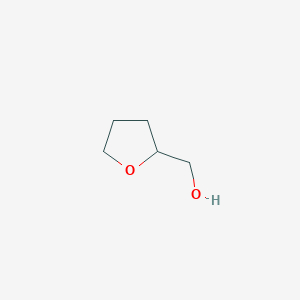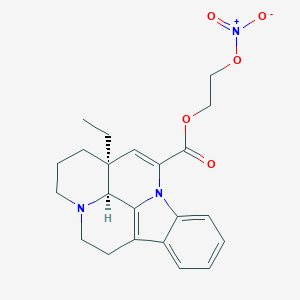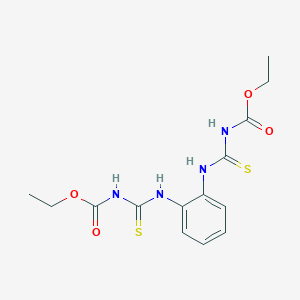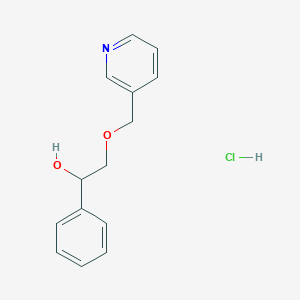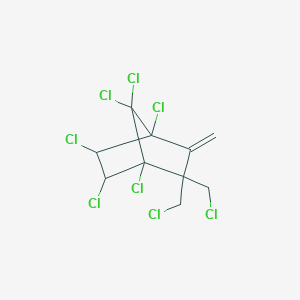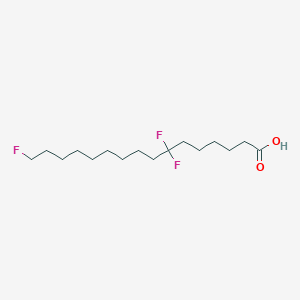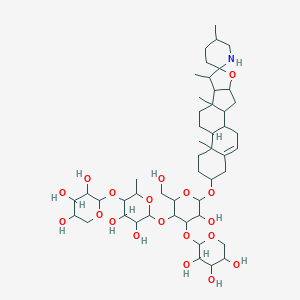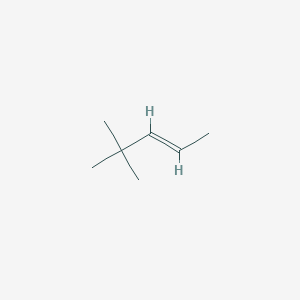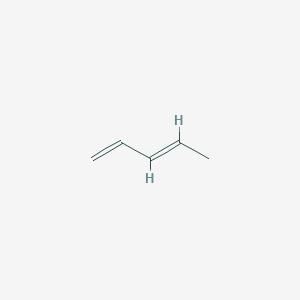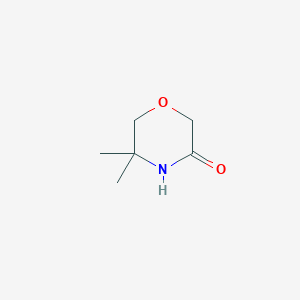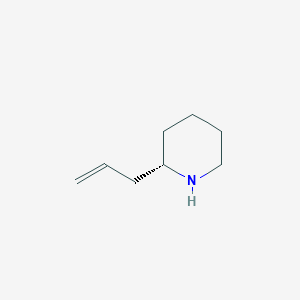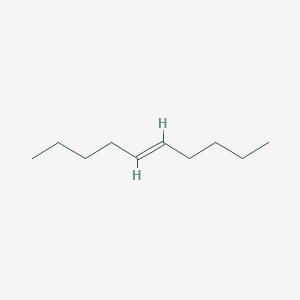![molecular formula C37H34N2O13 B166866 [2-[4-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]-2-oxoethyl] 3-hydroxyquinoline-2-carboxylate CAS No. 126657-27-0](/img/structure/B166866.png)
[2-[4-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]-2-oxoethyl] 3-hydroxyquinoline-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[2-[4-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]-2-oxoethyl] 3-hydroxyquinoline-2-carboxylate is a synthetic derivative of daunorubicin, a well-known anthracycline antibiotic used in cancer treatment. This compound is characterized by the presence of a quinaldinoyloxy group attached to the daunorubicin molecule, enhancing its pharmacological properties. The molecular formula of this compound is C37H34N2O13 .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of [2-[4-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]-2-oxoethyl] 3-hydroxyquinoline-2-carboxylate involves the esterification of daunorubicin with quinaldinic acid. The reaction typically requires the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bond .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are employed to purify the final product .
化学反应分析
Types of Reactions: [2-[4-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]-2-oxoethyl] 3-hydroxyquinoline-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety back to hydroquinone.
Substitution: Nucleophilic substitution reactions can occur at the quinaldinoyloxy group.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
[2-[4-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]-2-oxoethyl] 3-hydroxyquinoline-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study esterification and substitution reactions.
Biology: Investigated for its interactions with DNA and RNA, providing insights into its mechanism of action.
Medicine: Explored for its potential as an anticancer agent due to its enhanced pharmacological properties compared to daunorubicin.
Industry: Utilized in the development of new drug formulations and delivery systems
作用机制
The mechanism of action of [2-[4-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]-2-oxoethyl] 3-hydroxyquinoline-2-carboxylate involves intercalation into DNA, disrupting the replication and transcription processes. This leads to the inhibition of topoisomerase II, an enzyme crucial for DNA replication. The compound also generates free radicals, causing oxidative damage to cellular components .
相似化合物的比较
Daunorubicin: The parent compound, widely used in cancer treatment.
Doxorubicin: Another anthracycline antibiotic with similar mechanisms of action.
Epirubicin: A derivative of doxorubicin with fewer side effects.
Uniqueness: [2-[4-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]-2-oxoethyl] 3-hydroxyquinoline-2-carboxylate stands out due to its enhanced pharmacological properties, including increased stability and potency. The addition of the quinaldinoyloxy group improves its ability to intercalate into DNA and inhibit topoisomerase II, making it a promising candidate for further research and development .
属性
CAS 编号 |
126657-27-0 |
|---|---|
分子式 |
C37H34N2O13 |
分子量 |
714.7 g/mol |
IUPAC 名称 |
[2-[4-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]-2-oxoethyl] 3-hydroxyquinoline-2-carboxylate |
InChI |
InChI=1S/C37H34N2O13/c1-15-31(42)19(38)11-25(51-15)52-23-13-37(48,24(41)14-50-36(47)30-21(40)10-16-6-3-4-8-20(16)39-30)12-18-27(23)35(46)29-28(33(18)44)32(43)17-7-5-9-22(49-2)26(17)34(29)45/h3-10,15,19,23,25,31,40,42,44,46,48H,11-14,38H2,1-2H3 |
InChI 键 |
VTDMDKFOXVFPGY-UHFFFAOYSA-N |
SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)COC(=O)C6=NC7=CC=CC=C7C=C6O)O)N)O |
规范 SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)COC(=O)C6=NC7=CC=CC=C7C=C6O)O)N)O |
同义词 |
14-quinaldinoyloxydaunorubicin 14-quinaldinoyloxyrubomycin |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


